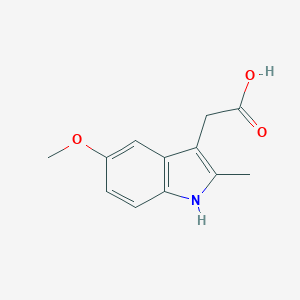
5-Methoxy-2-methyl-3-indoleacetic acid
Número de catálogo B556491
Peso molecular: 219,24 g/mole
Clave InChI: TXWGINUZLBAKDF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US06306890B1
Procedure details


A reaction mixture containing Compound 1 (880 mg, 4.02 mmol), EDCl (1.16 g,6.04 mmol), HOBt (816 mg,6.04 mmol), DIPEA (2.8 mL, 16.08 mmol), ammonium chloride (430 mg, 8.04 mmol) in anhydrous DMF 16 mL (4 mL DMF/1 mmol) was stirred at rt for 5 hours. The reaction was diluted with water and extracted with EtOAc (3×10 mL). The combined EtOAc extracts were washed with saturated NaHCO3 (2×10 mL), water, dried (MgSO4), filtered, and the solvent concentrated in vacuo till a minimum volume of EtOAc remained. Upon cooling, the desired primary amide crystallized out as a white crystalline solid, in 64% yield. mp=146-148° C. t is noted that Shaw, “The Synthesis of Tryptamines Related to Seratonin”, Vol. 77, J. Amer. Chem. Soc., pp. 4319-4324 (1955) reported the mp=147-150° C. 1H NMR (DMSO-d6) δ 10.56 (s, 1 H, NH), 7.34 (bs, 1 H, CONH), 6.96-7.22 (m, 1 H, ArH), 6.81 (s, 1 H, ArH), 6.74 (bs, 1 H, CONH), 6.58-6.62 (m, 1 H, ArH), 3.78 (s, 3 H, CH3), 3.34 (s, 2 H, CH2), 2.29 (s, 3 H, CH3). ESI-CID 219 (MH+), m/z 187, 174, 148.






[Compound]
Name
CID 219
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Yield
64%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7]([CH3:12])=[C:6]2[CH2:13][C:14]([OH:16])=O.CC[N:19]=C=NCCCN(C)C.Cl.C1C=CC2N(O)N=NC=2C=1.CCN(C(C)C)C(C)C.[Cl-].[NH4+].CN(C=O)C>O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7]([CH3:12])=[C:6]2[CH2:13][C:14]([NH2:19])=[O:16] |f:1.2,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
880 mg
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C2C(=C(NC2=CC1)C)CC(=O)O
|
|
Name
|
|
|
Quantity
|
1.16 g
|
|
Type
|
reactant
|
|
Smiles
|
CCN=C=NCCCN(C)C.Cl
|
|
Name
|
|
|
Quantity
|
816 mg
|
|
Type
|
reactant
|
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O
|
|
Name
|
|
|
Quantity
|
2.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCN(C(C)C)C(C)C
|
|
Name
|
|
|
Quantity
|
430 mg
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
|
Name
|
|
|
Quantity
|
16 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
Step Two
[Compound]
|
Name
|
CID 219
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at rt for 5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EtOAc (3×10 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined EtOAc extracts were washed with saturated NaHCO3 (2×10 mL), water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the solvent concentrated in vacuo till a minimum volume of EtOAc
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Upon cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the desired primary amide crystallized out as a white crystalline solid, in 64% yield
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The Synthesis of Tryptamines
|
Outcomes


Product
Details
Reaction Time |
5 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC=1C=C2C(=C(NC2=CC1)C)CC(=O)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 64% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
